molecular formula C13H15N3OS B2843531 3-((2,5-dimethylbenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 872629-57-7

3-((2,5-dimethylbenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B2843531
CAS RN: 872629-57-7
M. Wt: 261.34
InChI Key: DABRWYAAHXXQGH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would include the starting materials, the reagents used, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions, and the products formed during these reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Mosquito-Larvicidal and Antibacterial Properties

Research has explored the synthesis of novel thiadiazolotriazin-4-ones, demonstrating moderate mosquito-larvicidal and antibacterial activities. Certain derivatives showed high larvicidal activity against malaria vectors and broad-spectrum antibacterial activity against both Gram-positive and Gram-negative species, suggesting potential for developing new drugs for bacterial pathogens (Castelino et al., 2014).

Electrochemical Behavior in Non-aqueous Media

The electroreduction of triazine derivatives in dimethylformamide has been studied, revealing insights into the redox behavior and the mechanism of electrode processes. This research could contribute to the development of electrochemical sensors or energy storage devices (Farzinnejad et al., 2005).

Synthesis and Molecular Structure

The synthesis and molecular structure analysis of allylic derivatives of triazolotriazinones have been carried out, providing valuable information on the chemical properties and potential applications of these compounds in the development of pharmaceuticals or organic materials (Hwang et al., 2006).

Microwave Synthesis of Amino Derivatives

A solvent-free microwave synthesis approach has been developed for amino derivatives of triazine, showcasing a method that could enhance the efficiency and sustainability of chemical synthesis processes in pharmaceutical and materials science research (Tabatabaee et al., 2007).

Corrosion Inhibition Properties

Triazine derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies indicate the potential of triazine compounds as effective corrosion inhibitors, which could be crucial in industrial applications to enhance the lifespan and reliability of metal structures (John et al., 2017).

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve how the compound interacts with biological systems. This could include the specific enzymes, receptors, or pathways it affects .

Safety and Hazards

This involves studying the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-8-4-5-9(2)11(6-8)7-18-13-14-12(17)10(3)15-16-13/h4-6H,7H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABRWYAAHXXQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,5-dimethylbenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

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